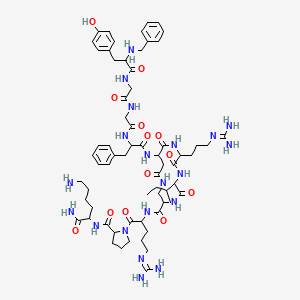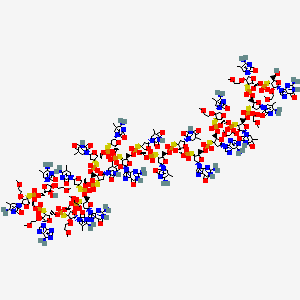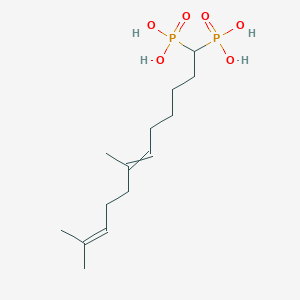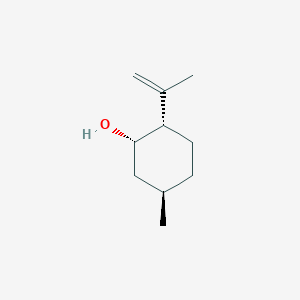![molecular formula C21H21FN4O B10770959 N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide](/img/structure/B10770959.png)
N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID22521646C12” is a synthetic organic molecule known for its role as an inhibitor of the enzyme p38 alpha (MAPK14). This enzyme is part of the mitogen-activated protein kinase family, which plays a crucial role in cellular responses to stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID22521646C12” involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions involving triazole and pyridine derivatives.
Functional Group Introduction: The introduction of functional groups such as the cyclopropyl and fluoro groups is achieved through nucleophilic substitution and electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products using amide bond formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of “PMID22521646C12” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the initial synthesis steps to control reaction parameters precisely.
Continuous Flow Reactors: Employing continuous flow reactors for the final assembly to enhance efficiency and scalability.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
“PMID22521646C12” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of “PMID22521646C12” with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
“PMID22521646C12” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p38 alpha enzyme and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate stress and inflammation responses.
Medicine: Potential therapeutic applications in treating diseases related to inflammation and stress responses, such as rheumatoid arthritis and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
The compound exerts its effects by inhibiting the p38 alpha enzyme, which is involved in the mitogen-activated protein kinase pathway. This inhibition leads to the modulation of cellular responses to stress and inflammation by affecting the downstream signaling pathways and gene expression.
Properties
Molecular Formula |
C21H21FN4O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide |
InChI |
InChI=1S/C21H21FN4O/c1-12-16(9-14(10-17(12)22)19(27)23-15-3-4-15)13-5-8-26-18(11-13)24-25-20(26)21(2)6-7-21/h5,8-11,15H,3-4,6-7H2,1-2H3,(H,23,27) |
InChI Key |
REGFSKAVJRCHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=CC4=NN=C(N4C=C3)C5(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)

![Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B10770906.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)


![[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate](/img/structure/B10770930.png)

![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)
![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
![4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide](/img/structure/B10770949.png)
![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)
![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)
